molecular formula C12H11FN2O B1463409 [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine CAS No. 1251088-08-0

[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine

Cat. No. B1463409
M. Wt: 218.23 g/mol
InChI Key: WAVQNEDVXFVTBV-UHFFFAOYSA-N
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Description

“[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine” is a chemical compound with the molecular formula C12H11FN2O . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine” consists of a pyridin-2-yl group attached to a methanamine moiety, which is further connected to a 4-fluorophenoxy group . The InChI code for this compound is 1S/C12H11FN2O/c13-9-1-3-11(4-2-9)16-12-5-6-15-10(7-12)8-14/h1-7H,8,14H2 .


Physical And Chemical Properties Analysis

“[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine” is a liquid at room temperature . It has a molecular weight of 218.23 . The boiling point is approximately 330.1±42.0 C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine and its derivatives have been explored extensively in medicinal chemistry. For instance, Pandey & Srivastava (2011) investigated a series of novel Schiff bases of 3-aminomethyl pyridine, including compounds similar to [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine, for their anticonvulsant activity (Pandey & Srivastava, 2011). These compounds were synthesized and screened, showing potential as anticonvulsant agents.

Catalysis and Chemical Synthesis

In the field of catalysis and chemical synthesis, compounds like [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine have been utilized. Roffe et al. (2016) synthesized derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, which underwent C–H bond activation to form unsymmetrical NCN′ pincer palladacycles, demonstrating good activity and selectivity in catalytic applications (Roffe et al., 2016).

Photocytotoxicity in Cancer Research

In cancer research, Basu et al. (2014, 2015) explored the use of Iron(III) complexes of pyridoxal or salicylaldehyde Schiff bases and modified dipicolylamines, which include compounds structurally similar to [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine. These complexes showed significant uptake in cancer cells and exhibited remarkable photocytotoxicity, highlighting their potential in tumor targeting and cancer treatment (Basu et al., 2014), (Basu et al., 2015).

Serotonin Receptor Agonism and Antidepressant Activity

Sniecikowska et al. (2019) designed derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, akin to [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine, as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed potential as antidepressants, indicating the role of similar compounds in neuropsychiatric disorder treatment (Sniecikowska et al., 2019).

Safety And Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[4-(4-fluorophenoxy)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-9-1-3-11(4-2-9)16-12-5-6-15-10(7-12)8-14/h1-7H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVQNEDVXFVTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=NC=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Perkins - 2013 - search.proquest.com
CDK2/cyclin A and CDK4/cyclin D1 are proven targets for cancer drug discovery. The development of novel CDK inhibitors, with high selectivity, are being investigated by targeting the …
Number of citations: 4 search.proquest.com

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